N-mesityl-3-methyl-4-nitrobenzamide
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Overview
Description
N-mesityl-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a mesityl group attached to the nitrogen atom, a methyl group at the third position, and a nitro group at the fourth position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-3-methyl-4-nitrobenzamide typically involves the following steps:
Alkylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Mesitylation: The mesityl group is introduced through a reaction with mesityl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-mesityl-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-mesityl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The mesityl group may enhance the compound’s stability and facilitate its binding to target proteins or enzymes.
Comparison with Similar Compounds
N-mesitylbenzamide: Lacks the methyl and nitro groups, making it less reactive.
3-methyl-4-nitrobenzamide: Lacks the mesityl group, which may affect its stability and binding properties.
N-mesityl-4-nitrobenzamide: Similar but lacks the methyl group, which may influence its reactivity and biological activity.
Uniqueness: N-mesityl-3-methyl-4-nitrobenzamide is unique due to the presence of all three functional groups (mesityl, methyl, and nitro) on the benzamide core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-4-nitro-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-7-12(3)16(13(4)8-10)18-17(20)14-5-6-15(19(21)22)11(2)9-14/h5-9H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKJAAUBOYRBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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